molecular formula C14H17N3O5Si B8323962 p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate

p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate

Cat. No.: B8323962
M. Wt: 335.39 g/mol
InChI Key: LEMJAGHQNCSAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate: is a diazo compound that features a nitrobenzyl group and a trimethylsilyloxy group. This compound is known for its reactivity and is used in various synthetic organic chemistry applications, particularly in the synthesis of complex molecules and intermediates.

Properties

Molecular Formula

C14H17N3O5Si

Molecular Weight

335.39 g/mol

IUPAC Name

(4-nitrophenyl)methyl 2-diazo-3-trimethylsilyloxybut-3-enoate

InChI

InChI=1S/C14H17N3O5Si/c1-10(22-23(2,3)4)13(16-15)14(18)21-9-11-5-7-12(8-6-11)17(19)20/h5-8H,1,9H2,2-4H3

InChI Key

LEMJAGHQNCSAKL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=C)C(=[N+]=[N-])C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The diazo group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate has several scientific research applications:

Mechanism of Action

The mechanism of action of p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate involves the reactivity of the diazo group. The diazo group can undergo various transformations, including cycloadditions and insertions, leading to the formation of new chemical bonds and structures. The nitrobenzyl group can also participate in electron-withdrawing effects, influencing the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

p-Nitrobenzyl 2-diazo-3-(trimethylsilyloxy)-3-butenoate is unique due to the presence of both the nitrobenzyl and trimethylsilyloxy groups, which confer specific reactivity and stability characteristics. This makes it particularly useful in synthetic organic chemistry for the preparation of complex molecules and intermediates.

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